molecular formula C8H9FN2O3 B11901442 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

Cat. No.: B11901442
M. Wt: 200.17 g/mol
InChI Key: QEULBPYPCYFUAK-UHFFFAOYSA-N
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Description

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is a chemical compound with a unique structure that includes a cyclobutyl group, a fluorine atom, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione typically involves the reaction of cyclobutylamine with fluorinated triazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazinane-2,4,6-trione: A structurally similar compound without the cyclobutyl and fluorine substituents.

    1-Cyclobutyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the fluorine atom.

    5-Fluoro-1,3-diazinane-2,4,6-trione: Similar structure but lacks the cyclobutyl group.

Uniqueness

1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione is unique due to the presence of both the cyclobutyl group and the fluorine atom, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H9FN2O3/c9-5-6(12)10-8(14)11(7(5)13)4-2-1-3-4/h4-5H,1-3H2,(H,10,12,14)

InChI Key

QEULBPYPCYFUAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=O)C(C(=O)NC2=O)F

Origin of Product

United States

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